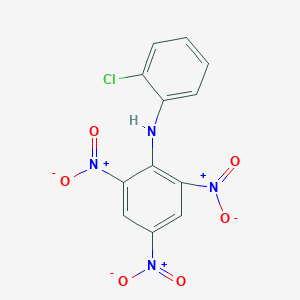

N-(2-Chlorophenyl)-2,4,6-trinitroaniline

Description

N-(2-Chlorophenyl)-2,4,6-trinitroaniline is a nitrated aromatic amine derivative composed of a 2,4,6-trinitrophenyl (picryl) group attached to a 2-chlorophenyl substituent via an amine linkage. The compound is structurally related to picramide (2,4,6-trinitroaniline), a known high explosive with the formula C₆H₄N₄O₆ . The addition of the 2-chlorophenyl group introduces steric and electronic effects that differentiate it from simpler trinitroaniline derivatives. Its molecular formula is C₁₂H₇ClN₄O₆, with a molecular weight of 338.66 g/mol . The chlorine substituent at the ortho position of the phenyl ring may influence solubility, stability, and reactivity compared to other positional isomers (e.g., para-chlorophenyl derivatives) or non-halogenated analogs .

Properties

Molecular Formula |

C12H7ClN4O6 |

|---|---|

Molecular Weight |

338.66 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2,4,6-trinitroaniline |

InChI |

InChI=1S/C12H7ClN4O6/c13-8-3-1-2-4-9(8)14-12-10(16(20)21)5-7(15(18)19)6-11(12)17(22)23/h1-6,14H |

InChI Key |

UAQXECLUCCIJFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of 2-chloroaniline followed by the introduction of nitro groups at specific positions on the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.

Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonating agents under acidic conditions.

Major Products

Oxidation: Products include various nitro-oxidized derivatives.

Reduction: Major products are the corresponding amines.

Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

N-(2-Chlorophenyl)-2,4,6-trinitroaniline has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

A. Substituent Effects on Physical Properties

- N-(4-Chlorophenyl)-2,4,6-trinitroaniline (CAS 34749-63-8): This para-chlorophenyl isomer has a molecular weight of 338.66 g/mol, identical to the 2-chlorophenyl derivative, but exhibits distinct crystallographic packing due to reduced steric hindrance.

- N-(3-Nitrophenyl)-2,4,6-trinitroaniline : This derivative demonstrates superior antitumor activity (IC₅₀ = 8.2 μM in Hep3B cells), comparable to cisplatin, due to the electron-withdrawing nitro group enhancing cellular uptake or target binding .

- N-(3,5-Difluorophenyl)-2,4,6-trinitroaniline : Exhibits an IC₅₀ of 6.5 μM, outperforming cisplatin, likely due to fluorine’s electronegativity and metabolic stability .

B. Thermal Stability and Explosive Properties

- N-(2-Hydroxyethyl)-2,4,6-trinitroaniline : Melts at 108–110°C and is prone to hydrolysis, forming unstable byproducts. In contrast, N-(2-hydroxyethyl nitrate)-2,4,6-trinitrobenzamide (amide analog) shows higher thermal stability (mp 196°C) due to reduced nitro group lability .

- Picramide (2,4,6-trinitroaniline) : A benchmark explosive with high sensitivity to friction and impact. The 2-chlorophenyl derivative may exhibit reduced sensitivity due to steric shielding of nitro groups .

C. Solubility and Basicity

- N,N-Dimethyl-2,4,6-trinitroaniline : N,N-Dimethylation increases basicity by 40,000-fold (pKa shift from -9.41 to ~-5) due to steric hindrance disrupting resonance stabilization of the amine . The 2-chlorophenyl derivative’s basicity is expected to be lower than dimethylated analogs but higher than picramide due to chlorine’s inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.